2-hexyl-4,4-dimethyl-5H-1,3-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
51849-53-7 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-hexyl-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H21NO/c1-4-5-6-7-8-10-12-11(2,3)9-13-10/h4-9H2,1-3H3 |
InChI Key |
NRKCFBXUHYPQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC(CO1)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Hexyl 4,4 Dimethyl 5h 1,3 Oxazole
De Novo Syntheses of the Oxazole (B20620) Core with Specific Functionalization
The de novo synthesis approach involves the formation of the oxazole ring from acyclic precursors that already contain the required hexyl and dimethyl functionalities, or precursors that facilitate their introduction during the ring-forming process.
Cyclocondensation reactions are a cornerstone of oxazole synthesis, involving the joining of two or more molecules to form the heterocyclic ring with the concurrent elimination of a small molecule like water. A common strategy involves the reaction of a carboxylic acid or its derivative with a molecule providing the C-N-C backbone of the oxazole.
One widely used method is the reaction between activated carboxylic acid derivatives and isocyanides. nih.gov For the target molecule, heptanoic acid (to provide the hexyl group at C-2) could be activated and reacted with a suitable isocyanide precursor for the 4,4-dimethyl moiety. A plausible pathway involves activating the carboxylic acid in situ, which then reacts with a deprotonated alkyl isocyanoacetate, leading to cyclization to form the oxazole product. nih.gov Another powerful cyclocondensation approach is the reaction of α-diazoketones with amides, often catalyzed by copper(II) triflate, which can produce 2,4-disubstituted oxazoles in high yields. ijpsonline.com
The table below summarizes key cyclocondensation strategies applicable to oxazole synthesis.
| Reaction Type | Reactants | Key Features | Reference |
| Carboxylic Acid + Isocyanide | Carboxylic Acid, Alkyl Isocyanoacetate, DMAP, Triflylpyridinium reagent | Proceeds via an in situ generated acylpyridinium salt; broad substrate scope. | nih.gov |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | One-pot synthesis of 5-substituted oxazoles. | nih.gov |
| Amide + α-haloketone (Robinson-Gabriel) | Primary amide, α-haloketone | Classic method, often requires harsh conditions (e.g., H₂SO₄). | |
| α-Diazoketone + Amide/Nitrile | α-Diazoketone, Amide or Nitrile, Metal Catalyst (e.g., Cu(OTf)₂) | Efficient for 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. | ijpsonline.comresearchgate.net |
This table is generated based on general methodologies and may require adaptation for the specific target compound.
Synthesizing the specific "5H-1,3-oxazole" structure, which is a non-aromatic oxazoline (B21484), typically involves the cyclization of a linear precursor containing the necessary atoms and substituents. A primary route to oxazolines is the cyclization of β-hydroxy amides. organic-chemistry.org For the target compound, this would involve the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)heptanamide. This precursor combines heptanamide (B1606996) (providing the 2-hexyl group) and 2-amino-2-methyl-1-propanol (B13486) (providing the 4,4-dimethyl group). This β-hydroxy amide can then be cyclized using dehydrating agents like the DAST or Deoxo-Fluor reagents to yield the 2-hexyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole (the oxazoline form). organic-chemistry.org
Another significant pathway is the cyclization of N-propargylic amides, which are precursors to both oxazolines and fully aromatic oxazoles, often under metal catalysis. researchgate.net
Transition metal catalysis offers mild, selective, and efficient routes for oxazole ring formation. researchgate.net These methods are attractive for synthesizing complex or highly functionalized oxazoles.
Gold Catalysis: Gold catalysts, such as AuBr₃, are effective in mediating the cyclization of propargylic amides. researchgate.net A one-pot process where a propargylic alcohol reacts with an amide in the presence of a gold catalyst can form the amide intermediate, which then undergoes cyclization. researchgate.net
Copper Catalysis: Copper catalysts are versatile and widely used. Copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles via vinylic C-H bond functionalization. organic-chemistry.org Additionally, copper catalyzes the coupling of α-diazoketones with nitriles or amides to give polysubstituted oxazoles. ijpsonline.comresearchgate.net
Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions to build substituted oxazoles. For instance, a Suzuki reaction of a pre-formed brominated oxazole with a suitable boronic acid can introduce substituents. ijpsonline.com
The following table highlights various metal-catalyzed methods for oxazole synthesis.
| Metal Catalyst | Reactants/Precursors | Reaction Type | Reference |
| Gold (Au) | Propargylic Amides | Cycloisomerization | researchgate.net |
| Copper (Cu) | Enamides or α-Diazoketones + Nitriles | Oxidative Cyclization or Annulation | researchgate.netorganic-chemistry.org |
| Palladium (Pd) | Halogenated Oxazole + Boronic Acid | Suzuki Cross-Coupling | ijpsonline.com |
| Zinc (Zn) | Propargylic Alcohols + Anilines | Cyclization | organic-chemistry.org |
This table represents a summary of general metal-catalyzed methodologies.
Post-Cyclization Functionalization and Derivatization Strategies
This approach involves modifying an existing oxazole ring. This can be particularly useful for creating derivatives or for introducing substituents that are not compatible with de novo synthesis conditions.
The C-2 position of the oxazole ring is often the most reactive site for deprotonation. nih.gov This allows for regioselective functionalization. Using a strong base like n-butyllithium can achieve kinetic deprotonation at C-2, creating a lithiated intermediate. This intermediate can then be reacted with an electrophile, such as hexyl bromide, to introduce the 2-hexyl group onto a pre-formed 4,4-dimethyl-5H-1,3-oxazole core.
Alternatively, palladium-catalyzed direct arylation methods have been developed for C-2 functionalization of oxazoles using aryl halides in nonpolar solvents. organic-chemistry.org While this method typically introduces aryl groups, modifications could potentially allow for alkylation.
Post-cyclization modification of the C-4 position is challenging, especially when it is a quaternary carbon center as in the target molecule. Direct functionalization of the C-4 carbon or the attached methyl groups is generally difficult due to the lack of an acidic proton and steric hindrance.
Most strategies that introduce functionality at C-4 do so during the de novo synthesis by using appropriately substituted precursors. nih.govorganic-chemistry.org However, some advanced methods offer potential, albeit complex, routes. The "halogen dance" reaction, for example, involves the base-catalyzed isomerization of a bromo-oxazole. nih.govresearchgate.net For instance, a 5-bromo-oxazole can be treated with a strong base like LDA, leading to deprotonation at C-4 and subsequent rearrangement to a 4-bromo-5-lithio species, which can then be functionalized. nih.gov Applying such a strategy to the target scaffold would be synthetically demanding and require a multi-step sequence starting from a different precursor.
Direct functionalization of the C-H bonds of the methyl groups at the C-4 position is not commonly reported in the literature for oxazole systems and would represent a significant synthetic challenge.
Approaches to C-5 Functionalization of 2-hexyl-4,4-dimethyl-5H-1,3-oxazole
Direct functionalization at the C-5 position of a pre-formed this compound ring is a key strategy for creating derivatives with diverse properties. While the oxazole ring is generally considered electron-rich, the reactivity of specific positions towards electrophiles or nucleophiles can be influenced by the existing substituents. For the target molecule, the C-5 position is a primary site for introducing further chemical diversity.
One common approach for the functionalization of oxazoles is through lithiation, followed by quenching with an electrophile. The C-2 position is typically the most acidic and readily lithiated. However, selective C-5 functionalization can be achieved through directed metalation or by using specific starting materials that facilitate C-5 reactivity. For instance, the use of a directing group at the C-4 position can guide metallation to the C-5 position.
Another versatile method involves the use of 5-halo-oxazole intermediates. These can be prepared and then subjected to various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon bonds at the C-5 position. While specific examples for this compound are not abundant in the literature, the principles from other substituted oxazoles can be applied. For example, the synthesis of 2,4-disubstituted oxazoles has been achieved through direct arylation using palladium/copper catalysts. ijpsonline.com
Furthermore, the functionalization of related oxazol-5(4H)-ones provides an indirect route to C-5 substituted oxazoles. These building blocks can undergo various transformations, including asymmetric allylic alkylation, to introduce functionality at the C-5 position before conversion to the desired oxazole. nih.gov
A hypothetical reaction scheme for the C-5 functionalization of a related oxazole is presented below:
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| 2-Aryl-4-methyloxazole | Ar'Br, Pd(OAc)₂, PPh₃, Cs₂CO₃, DMA, 120 °C | 2-Aryl-5-aryl'-4-methyloxazole | Good to Excellent | ijpsonline.com |
This table illustrates a palladium-catalyzed direct C-H arylation at the C-5 position of an oxazole ring, a methodology that could potentially be adapted for this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds like oxazoles is of growing importance to minimize environmental impact. rsc.org This involves the use of safer solvents, renewable starting materials, and energy-efficient processes.
Traditional oxazole syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and aqueous-based synthetic methods represents a significant advancement in green chemistry. researchgate.net One-pot syntheses of oxazol-5(4H)-ones, which are precursors to oxazoles, have been developed in aqueous solvents using water-tolerant coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool for green chemistry, often enabling solvent-free reactions with significantly reduced reaction times and improved yields. nih.gov For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved under solvent-free microwave irradiation, a technique that could be adapted for the synthesis of the 1,3-oxazole isomer. researchgate.net
The van Leusen oxazole synthesis, a classical method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC), has been modified to proceed in aqueous media, sometimes with the aid of cyclodextrins as phase-transfer catalysts. semanticscholar.org
| Reaction | Green Conditions | Advantages | Reference |
| One-pot synthesis of oxazol-5(4H)-ones | Aqueous solvent, DMT-MM | Simplified procedure, avoids hazardous solvents | nih.gov |
| van Leusen oxazole synthesis | Water, β-cyclodextrin | Environmentally benign, catalytic | semanticscholar.org |
| Synthesis of oxazole derivatives | Microwave irradiation, solvent-free | Reduced reaction time, increased yield | nih.gov |
Catalysis plays a pivotal role in sustainable chemical production by enabling more efficient and selective reactions. For oxazole synthesis, research has focused on developing catalysts that are recyclable, non-toxic, and can operate under mild conditions.
Copper catalysts have been widely explored for the synthesis of oxazoles. For example, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. semanticscholar.org Heterogeneous catalysts, such as MCM-41-immobilized phosphine-gold(I) complexes, offer the advantage of easy recovery and reuse, making them highly desirable for sustainable processes. researchgate.net These catalysts have been successfully employed in the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles. researchgate.net
Metal-free catalytic systems are also gaining traction. For instance, iodine has been used to mediate the oxidative cyclization of N-acylated amino acid derivatives to yield oxazoles, avoiding the use of heavy metals. researchgate.net
| Catalyst | Reaction Type | Advantages | Reference |
| Copper(II) triflate | Cyclization of diazoketones and amides | Efficient for 2,4-disubstituted oxazoles | semanticscholar.org |
| MCM-41-immobilized phosphine-gold(I) | [2+2+1] Annulation | Heterogeneous, recyclable | researchgate.net |
| Iodine | Oxidative cyclization | Metal-free | researchgate.net |
Stereoselective Syntheses of Chiral Analogs of this compound
The development of stereoselective methods to synthesize chiral analogs of this compound is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.
Asymmetric induction during the formation of the oxazole ring itself is an efficient strategy for establishing chirality. This can be achieved by using chiral catalysts or chiral starting materials. For example, chiral phosphoric acid catalysts have been employed in the asymmetric cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles, a strategy that could potentially be extended to the synthesis of chiral oxazoles.
Another approach involves the use of chiral building blocks that guide the stereochemical outcome of the cyclization reaction. While specific examples for the target molecule are limited, the general principle of using enantiomerically pure precursors, such as α-amino acids or their derivatives, is a well-established method in heterocyclic synthesis.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. This is a powerful and widely used strategy in asymmetric synthesis. wikiwand.com
For the synthesis of chiral analogs of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, an α-amino acid precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, before the cyclization to form the oxazole ring. wikipedia.orgwikiwand.com The steric bulk and defined stereochemistry of the auxiliary would then direct the formation of one enantiomer of the product over the other.
Alternatively, a prochiral precursor to the oxazole could be derivatized using a chiral auxiliary. For example, an asymmetric alkylation or aldol (B89426) reaction on a substrate bearing a chiral auxiliary could be used to set a stereocenter that is later incorporated into the oxazole ring. Evans oxazolidinones are particularly effective for stereoselective alkylation and aldol reactions. wikipedia.org
| Chiral Auxiliary | Type of Asymmetric Reaction | Typical Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinone | Aldol Reaction | >95% | wikipedia.org |
| Oppolzer's Camphorsultam | Michael Addition | >90% | wikiwand.com |
| (S)-4-benzyl-5,5-dimethyloxazolidin-2-one | Phenylacetylation | Not specified | bath.ac.uk |
This table provides examples of common chiral auxiliaries and their effectiveness in directing stereoselective reactions, which are foundational principles applicable to the synthesis of chiral analogs of the target compound.
Reactivity and Mechanistic Studies of 2 Hexyl 4,4 Dimethyl 5h 1,3 Oxazole
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring
The 5H-1,3-oxazole ring system is generally considered electron-rich, making it susceptible to electrophilic attack. However, the reactivity is significantly influenced by the substitution pattern.
Regioselectivity and Scope of Electrophilic Additions
For a typical oxazole ring, electrophilic substitution is generally favored at the C-5 position. semanticscholar.org In the case of 2-hexyl-4,4-dimethyl-5H-1,3-oxazole, the C-5 position is already part of a dihydro-like structure and bears no hydrogen, precluding typical aromatic electrophilic substitution at this site. The most likely site for an electrophilic attack would be the nitrogen atom at position 3, which possesses a lone pair of electrons.
Influence of Substituents on Electrophilic Reactivity
The substituents on the this compound ring play a crucial role in directing its reactivity:
2-Hexyl Group: This electron-donating alkyl group increases the electron density of the oxazole ring, potentially enhancing its reactivity towards electrophiles compared to an unsubstituted oxazole.
4,4-Dimethyl Groups: These gem-dimethyl groups provide steric hindrance around the C-4 and C-5 positions. This steric bulk would likely disfavor any electrophilic attack at the adjacent C-5 or the oxygen atom.
Given these factors, electrophilic attack is most plausibly directed towards the N-3 position.
Nucleophilic Attack and Ring-Opening Reactions
The presence of the imine-like C=N bond in the 5H-1,3-oxazole ring makes it susceptible to nucleophilic attack, often leading to ring-opening.
Mechanisms of Nucleophilic Addition to the Oxazole Core
Nucleophilic attack on the this compound is anticipated to occur primarily at the C-2 or C-5 positions. The C-2 position is activated by the adjacent nitrogen atom, while the C-5 position is part of the enamine-like structure. The specific site of attack would depend on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles might favor direct addition to the C=N bond.
Ring-Opening Pathways and Product Transformations
The initial nucleophilic addition to the oxazole ring would likely result in a tetrahedral intermediate. Subsequent protonation or rearrangement can lead to the cleavage of the ring. For example, hydrolysis under acidic or basic conditions would be expected to cleave the oxazole ring, yielding an amino alcohol and hexanoic acid or its derivative. A patent for a related azlactone polymer describes a ring-opening reaction with a nucleophilic compound. epo.org
Cycloaddition Reactions Involving the Oxazole Moiety
While oxazoles can participate in cycloaddition reactions, the 5H-1,3-oxazole structure of the title compound presents a less aromatic and more strained system. The C=N double bond could potentially act as a dienophile in Diels-Alder reactions, although this reactivity is not well-documented for this specific class of compounds. The presence of an exocyclic double bond in related oxazolone (B7731731) rings has been shown to facilitate their participation as dienophiles. semanticscholar.org More complex cycloaddition reactions have been reported for other substituted oxazole systems, such as the reaction of 3-aryl-5-phenyl-5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates with dimethyl acetylenedicarboxylate. uc.pt However, direct analogies to this compound are difficult to draw without specific experimental data.
Diels-Alder Type Reactions with this compound as a Diene or Dienophile
Oxazoles can participate in Diels-Alder reactions, acting as either the diene or, less commonly, the dienophile. In its role as a diene, the 2,4-disubstituted oxazole system can react with dienophiles to form pyridine (B92270) derivatives after a subsequent elimination of water or another small molecule from the initial cycloadduct. The presence of an electron-donating alkyl group at the C2 position, such as the hexyl group in this compound, is generally expected to increase the electron density of the diene system, thereby facilitating the reaction with electron-deficient dienophiles.
Conversely, for an oxazole to act as a dienophile, the ring must be rendered electron-deficient. This is typically achieved by the introduction of electron-withdrawing groups. Given that this compound possesses an electron-donating hexyl group, its participation as a dienophile in a standard Diels-Alder reaction is considered unlikely. However, in inverse-electron-demand Diels-Alder reactions, an electron-rich oxazole could theoretically react with an electron-deficient diene.
The general outcome of a Diels-Alder reaction involving a 2-alkyloxazole as the diene is the formation of a substituted pyridine. The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder-type elimination of water from the bicyclic intermediate.
Table 1: Predicted Diels-Alder Reactivity of this compound
| Role of Oxazole | Dienophile/Diene Partner | Expected Product Type | Plausibility |
| Diene | Electron-deficient alkene | Substituted Pyridine | Plausible |
| Dienophile | Electron-rich diene | Fused Heterocycle | Unlikely |
1,3-Dipolar Cycloadditions
While oxazoles themselves are not 1,3-dipoles, they can be precursors to species that undergo 1,3-dipolar cycloadditions. For instance, the fragmentation of certain oxazole derivatives can lead to the formation of nitrile ylides, which are reactive 1,3-dipoles. However, a more common reaction pathway involves the transformation of the oxazole into another heterocyclic system that can then participate in such cycloadditions.
The 5H-1,3-oxazole scaffold of this compound is not predisposed to directly participate as the 1,3-dipole. It is more likely that derivatization or ring-opening would be required to generate a suitable dipolar species. For example, conversion to an oxazolone could provide a mesoionic münchnone, which is a classic 1,3-dipole. These species readily react with various dipolarophiles, such as alkenes and alkynes, to yield pyrrole (B145914) derivatives.
Transition Metal-Mediated Transformations
The field of transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including oxazoles.
For this compound to participate in cross-coupling reactions, it would first need to be derivatized to introduce a suitable handle, such as a halogen or a triflate group. The most acidic proton in simple oxazoles is at the C2 position, but in this case, it is substituted with a hexyl group. The next most reactive sites for deprotonation and subsequent functionalization would be the methyl groups at C4 or potentially the C5 position, although the latter is sterically hindered.
Assuming a halogen, such as bromine, could be introduced at the C5 position to create 5-bromo-2-hexyl-4,4-dimethyl-1,3-oxazole, this derivative could then undergo various palladium- or copper-catalyzed cross-coupling reactions. These reactions would enable the introduction of a wide range of substituents at this position.
Table 2: Potential Cross-Coupling Reactions of a Halogenated Derivative
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-2-hexyl-4,4-dimethyl-1,3-oxazole |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 5-Alkynyl-2-hexyl-4,4-dimethyl-1,3-oxazole |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 5-Alkenyl-2-hexyl-4,4-dimethyl-1,3-oxazole |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Substituted-2-hexyl-4,4-dimethyl-1,3-oxazole |
The oxazole ring is generally resistant to catalytic hydrogenation under standard conditions that would, for example, reduce a simple alkene. The aromatic character of the oxazole ring system imparts a degree of stability. However, under more forcing conditions, such as high pressure and temperature with catalysts like Raney nickel or platinum oxide, the ring can be reduced. This would likely lead to the cleavage of the N-O bond and the C-O bond, resulting in the formation of an amino alcohol derivative.
A milder approach to the reduction of the oxazole ring can involve the use of reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), although the selectivity of such a reaction on a substituted oxazole like this compound would need to be carefully considered to avoid reduction of other functional groups.
Radical Reactions and Single-Electron Transfer Processes
The involvement of oxazoles in radical reactions is less common than their participation in ionic or pericyclic reactions. However, under specific conditions, such as those involving radical initiators or photoredox catalysis, radical transformations can be initiated. For this compound, a radical could potentially be generated at the C5 position or on the hexyl substituent.
Single-electron transfer (SET) processes can also play a role in the reactivity of oxazoles. For instance, reductive SET to the oxazole ring could generate a radical anion, which could then undergo further reactions. The electron-rich nature of this compound would make it more susceptible to oxidative SET processes, generating a radical cation. The fate of such an intermediate would depend on the reaction conditions and the presence of other reactive species.
Theoretical and Computational Investigations of 2 Hexyl 4,4 Dimethyl 5h 1,3 Oxazole
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 2-hexyl-4,4-dimethyl-5H-1,3-oxazole molecule. These computational approaches offer a detailed picture of its geometry and the electronic factors that govern its stability and reactivity.
Electronic Structure and Aromaticity Calculations
The electronic structure of the oxazole (B20620) ring is a key determinant of its chemical properties. While specific studies on this compound are not extensively available, research on simpler substituted oxazoles provides valuable insights. The oxazole ring is considered an aromatic compound, though its aromaticity is less pronounced than that of analogs like thiazoles. researchgate.net The atoms within the oxazole ring are sp2 hybridized and planar, with a total of six non-bonding electrons contributing to the aromatic system. semanticscholar.org
Table 1: Calculated Energies of Parent Oxazole
| Parameter | Energy (eV) |
| HOMO | -9.8 |
| LUMO | 3.96 |
| HOMO-LUMO Gap | 13.76 |
Note: Data is for the parent oxazole molecule and is presented for illustrative purposes to indicate the general electronic properties of the oxazole ring system. researchgate.net
The acidity of hydrogen atoms on the oxazole ring generally follows the order C2 > C5 > C4. semanticscholar.orgthepharmajournal.com However, in this compound, these positions are substituted. The nitrogen atom at position 3 imparts a weakly basic character to the molecule. researchgate.net
Conformational Analysis of the Hexyl and Dimethyl Substituents
The conformational flexibility of this compound is primarily dictated by the hexyl chain and the dimethyl groups attached to the oxazole ring. The C4 position, being a quaternary carbon, will have a tetrahedral geometry for the dimethyl substituents.
The hexyl group, a flexible alkyl chain, can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Computational conformational analysis would typically reveal a series of low-energy conformers. The most stable conformation would likely be an extended, anti-periplanar arrangement of the carbon backbone to minimize steric hindrance. However, interactions with the oxazole ring and packing effects in condensed phases could lead to the adoption of gauche conformations.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool to investigate the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a deeper understanding of the reaction mechanism.
Transition State Characterization for Key Reactions
The reactivity of the oxazole ring is influenced by its electronic structure. Electrophilic substitution is generally favored at the C5 position, especially when electron-donating groups are present. semanticscholar.org Nucleophilic substitution is more likely to occur at the C2 position if a suitable leaving group is present. semanticscholar.org
While specific transition state characterizations for reactions of this compound are not documented in the provided search results, computational studies on related systems, such as the van Leusen oxazole synthesis, have elucidated the key transition states. nih.gov This reaction involves the formation of a 5-substituted oxazole from an aldehyde and tosylmethylisocyanide (TosMIC), proceeding through a [3+2] cycloaddition mechanism. nih.gov The characterization of the transition states in such reactions involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.
Energy Profiles and Kinetic Parameters of Transformations
The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. From this profile, key kinetic parameters such as the activation energy (Ea) can be derived, which is crucial for predicting the rate of a reaction.
For this compound, computational studies could, for example, model its oxidation or reduction. The oxazole ring can undergo photolysis and oxidation. semanticscholar.org Electrochemical reduction has also been observed in some oxazole derivatives, typically occurring at the C2 position. semanticscholar.org The energy profiles for such transformations would reveal the feasibility and preferred pathways for these reactions.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the interactions between molecules. For this compound, MD simulations can offer insights into its behavior in different environments and how it interacts with other molecules.
In the context of this compound, the hexyl chain would primarily engage in van der Waals interactions. The oxazole ring, with its heteroatoms and π-system, could participate in dipole-dipole interactions and potentially form weak hydrogen bonds with suitable donor or acceptor molecules. The nitrogen atom could act as a hydrogen bond acceptor. MD simulations could be employed to study the aggregation behavior of this molecule in solution or its interaction with a biological receptor, providing a dynamic picture of the intermolecular forces at play.
Applications and Role of 2 Hexyl 4,4 Dimethyl 5h 1,3 Oxazole in Advanced Organic Synthesis
2-hexyl-4,4-dimethyl-5H-1,3-oxazole as a Versatile Synthetic Building Block
The 5H-1,3-oxazole ring system, also known as a 2-oxazoline, is a privileged scaffold in organic chemistry. The presence of a C=N double bond and an oxygen atom within the five-membered ring imparts distinct reactivity, allowing it to serve as a versatile building block. The 2-hexyl and 4,4-dimethyl substituents modify its physical properties, such as solubility, while the core oxazoline (B21484) structure dictates its chemical utility. Oxazole (B20620) derivatives are recognized as important intermediates for creating new biological materials and can be used as diverse scaffolds in combinatorial chemistry. aablocks.com
Precursor in the Synthesis of Complex Heterocyclic Systems
The this compound ring can be chemically transformed into a variety of other heterocyclic structures. The oxazoline ring is relatively stable but can undergo ring-opening reactions under acidic or basic conditions, revealing a masked amino alcohol functionality. More importantly, the protons on the carbon adjacent to the 2-position (the hexyl group) can be deprotonated with a strong base to form a lithiated species. This nucleophile can then react with various electrophiles, leading to more complex structures.
Furthermore, the oxazoline ring itself can act as a directing group or precursor in cycloaddition reactions. While the fully aromatic oxazole is more commonly used as an azadiene in Diels-Alder reactions, the oxazoline moiety can participate in other transformations. lifechemicals.com Synthetic strategies like the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), are fundamental in creating substituted oxazoles that can be further elaborated. ijpsonline.comnih.gov For instance, a common method for producing 5-substituted oxazoles involves the reaction of aldehydes with TosMIC, which proceeds through an oxazoline intermediate. nih.gov
Table 1: Representative Transformations of the Oxazoline Ring
| Reaction Type | Reagents | Resulting Structure | Significance |
|---|---|---|---|
| Metalation/Alkylation | n-BuLi, then R-X | Functionalization at the α-carbon of the 2-substituent | Creation of new C-C bonds |
| Ring Opening (Hydrolysis) | Aqueous Acid (e.g., HCl) | Amino ester, then amino alcohol | Unmasking of a bifunctional group |
| Reduction | NaBH₄, then acid workup | N-acylated amino alcohol | Access to chiral amino alcohols (if starting from chiral material) |
Utility in Natural Product Synthesis Scaffolds (excluding biological activity)
The oxazoline ring is a key structural motif found in numerous natural products, particularly those isolated from marine organisms. lifechemicals.com Its incorporation into a synthetic strategy provides a stable, yet reactive, handle for building complex molecular frameworks. The synthesis of these natural products often drives the discovery of new chemical reactions involving the oxazole or oxazoline core. lifechemicals.com
In the context of natural product synthesis, a fragment like this compound can serve multiple purposes. The hexyl group provides a lipophilic tail, a common feature in many natural products that interact with biological membranes. The oxazoline ring can function as a carboxylic acid surrogate. For example, treatment of the oxazoline with acid yields an ester, which can be further hydrolyzed to a carboxylic acid. This transformation is mild and tolerates many other functional groups, making it a valuable tactic in multi-step synthesis. The use of oxazolidinones, structurally related to oxazolines, as chiral auxiliaries has been highly successful in the stereoselective construction of building blocks for natural products like antibiotics. researchgate.netsigmaaldrich.com
Chiral Auxiliary or Ligand Applications in Asymmetric Synthesis
While this compound is itself an achiral molecule, the oxazoline scaffold is fundamental to many of the most powerful chiral auxiliaries and ligands used in asymmetric synthesis. researchgate.netwikipedia.org By starting with a chiral amino alcohol, an enantiopure oxazoline can be synthesized. The 4,4-dimethyl substitution pattern in the target molecule precludes chirality at that position, but if derived from a chiral source, the resulting molecule could be used to control stereochemistry in subsequent reactions.
Influence on Stereoselectivity in Organometallic Catalysis
Chiral bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands are cornerstones of modern asymmetric catalysis. In these ligands, the oxazoline ring's nitrogen atom and another donor atom (from the second oxazoline or a phosphine) chelate to a metal center (e.g., copper, palladium, iridium). The chiral environment created by the substituents on the oxazoline rings directs the stereochemical outcome of the reaction.
For a molecule like this compound to be adapted for this purpose, it would typically be part of a larger, chiral ligand structure. For example, two such oxazoline units could be linked by a chiral backbone. The steric bulk of the substituents on the oxazoline ring, such as the gem-dimethyl group at the 4-position, plays a crucial role in creating a well-defined chiral pocket around the metal catalyst, thereby influencing the enantioselectivity of reactions like cyclopropanation, allylic alkylation, or conjugate additions. Vanadium complexes bearing oxazole-based ligands have been successfully used as catalysts in polymerization reactions, demonstrating the impact of ligand structure on the process. mdpi.com
Role in Chiral Resolution Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to guide a diastereoselective reaction. wikipedia.org After the transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org Sulfur-based analogs like thiazolidinethiones have been effectively used for the resolution of racemic mixtures. scielo.org.mx
A chiral version of this compound could be used in a similar fashion. For instance, if attached to a racemic carboxylic acid to form a mixture of diastereomeric esters, these diastereomers would have different physical properties (e.g., solubility, chromatographic retention). This difference allows for their separation by methods like fractional crystallization or chromatography. Once separated, the chiral oxazoline auxiliary can be hydrolytically removed to yield the enantiomerically pure acid.
Role in Materials Science Precursors (Focus on chemical synthesis for materials, not material properties)
Heterocyclic compounds, including oxazoles, are increasingly recognized as important building blocks for functional materials. frontiersin.orgnih.govfrontiersin.org Their rigid structures, potential for hydrogen bonding, and electronic properties make them suitable for creating polymers, liquid crystals, and energetic materials. frontiersin.orgnih.govfrontiersin.org
The chemical synthesis of materials using this compound would leverage its specific functional handles. For example, if the hexyl chain were terminated with a polymerizable group (like a vinyl or styryl moiety), the molecule could be used as a monomer. Polymerization would lead to a material with oxazoline rings as pendant groups, which could be used for subsequent cross-linking or modification.
Alternatively, the oxazoline ring itself can be part of a larger, rigid core structure intended for creating materials with specific electronic or self-assembly properties. For instance, isoquinoline-1,3-dione derivatives can be synthesized using substituted oxazoles as reactants, leading to complex heterocyclic structures with potential applications in materials science. researchgate.netnih.gov The synthesis of energetic materials has also utilized building blocks containing linked heterocyclic rings like 1,2,4-triazole (B32235) and 1,3,4-oxadiazole, highlighting the modular approach of using stable heterocycles to construct advanced materials. frontiersin.orgnih.govfrontiersin.org The this compound molecule, with its combination of a stable ring and a flexible alkyl chain, could be a precursor for synthesizing specialized polymers or functional organic materials.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
| 4,4-Dimethyl-2-[3-nitro-2-phenyl-1-(phenylsulfanyl)propyl]-4,5-dihydro-1,3-oxazole |
| 4-hexyl-2,5-dimethyl oxazole |
| bis(oxazoline) (BOX) |
| phosphino-oxazoline (PHOX) |
| tosylmethyl isocyanide (TosMIC) |
| isoquinoline-1,3-dione |
| 1,2,4-triazole |
Incorporation into Polymer Backbones for Functional Materials
The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a well-established method for producing poly(2-oxazoline)s, a class of polymers with a wide range of tunable properties. bohrium.comresearchgate.netcncb.ac.cn This polymerization technique allows for the synthesis of polymers with varied characteristics, such as hydrophilicity, hydrophobicity, and thermoresponsiveness, by altering the substituent at the 2-position of the oxazoline ring. bohrium.comsigmaaldrich.com In principle, this compound could serve as a monomer in such polymerizations. The presence of the hexyl group would be expected to impart significant hydrophobicity to the resulting polymer.
Table 1: Potential Polymer Properties from this compound
| Monomer | Potential Polymer Property | Rationale |
| This compound | Increased Hydrophobicity | The long alkyl (hexyl) chain would decrease water solubility. |
| This compound | Altered Thermal Properties | The bulky dimethyl groups and the hexyl chain could influence the glass transition temperature and other thermal behaviors of the polymer. |
| This compound | Modified Solubility in Organic Solvents | The specific combination of the hexyl and dimethyl groups would affect the polymer's solubility profile in various organic solvents. |
This table is speculative and based on general principles of polymer chemistry, as no specific data for polymers derived from this compound were found.
Precursors for Organic Electronic Materials
The synthesis of novel organic electronic materials often involves the use of carefully designed precursor molecules. While some heterocyclic compounds are utilized in this field, there is no available research to suggest that this compound has been investigated or used as a precursor for such materials.
Analytical Method Development Utilizing this compound
The unique structure of this compound could theoretically be leveraged in the development of new analytical methods. However, no existing studies demonstrate its use in the following applications.
Derivatization for Enhanced Chromatographic Separation
Chemical derivatization is a technique used in chromatography to improve the separation and detection of analytes. chromatographyonline.comchromatographyonline.com This often involves reacting the analyte with a reagent to increase its volatility for gas chromatography or to introduce a chromophore or fluorophore for enhanced detection in liquid chromatography. chromatographyonline.com While various derivatizing agents are known, there is no evidence of this compound being employed as such a reagent.
Emerging Research Frontiers and Future Prospects for 2 Hexyl 4,4 Dimethyl 5h 1,3 Oxazole Research
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hexyl-4,4-dimethyl-5H-1,3-oxazole, and how can purity be optimized?
- Methodology : Cyclocondensation of hexyl-substituted precursors with dimethylated ketones or aldehydes under reflux conditions (e.g., DMSO as a solvent at 80–100°C for 12–18 hours) is a common approach. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves yield and purity. Monitor reaction progress using TLC and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Side reactions, such as over-alkylation or ring-opening, may occur if stoichiometry or temperature is poorly controlled. Optimize molar ratios (e.g., 1:1.2 for aldehyde to amine) and inert atmospheres to suppress oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR identifies alkyl chain integration (e.g., hexyl protons at δ 0.8–1.5 ppm) and oxazole ring protons (δ 6.5–8.0 ppm). C NMR distinguishes quaternary carbons (C-4, C-4 dimethyl groups at δ 25–30 ppm) .
- IR : Stretching vibrations for C=N (1650–1600 cm) and C-O (1250–1050 cm) confirm oxazole ring integrity .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] for CHNO at m/z 196.17) .
Q. How does the compound behave under acidic or basic conditions?
- Methodology : Test stability in HCl/NaOH (0.1–1 M) at room temperature. Oxazole rings are generally acid-stable but may undergo hydrolysis in strong bases (e.g., NaOH > 2 M) via ring-opening to form amides or ketones. Monitor degradation via HPLC or H NMR .
Advanced Research Questions
Q. What steric and electronic effects do the 4,4-dimethyl and hexyl groups impose on reactivity?
- Methodology :
- Steric Effects : The 4,4-dimethyl groups hinder nucleophilic attack at the oxazole ring’s C-2 position, favoring regioselective reactions at C-5. Molecular modeling (e.g., DFT calculations) quantifies steric hindrance using parameters like %V .
- Electronic Effects : Electron-donating alkyl groups (hexyl, dimethyl) increase electron density at the oxazole ring, reducing electrophilicity. Use Hammett constants (σ) to predict substituent influence on reaction rates .
Q. What mechanistic insights exist for ring-opening reactions of this compound?
- Methodology : Investigate acid-catalyzed ring-opening via deuterium labeling (e.g., DSO) to track protonation sites. Intermediate isolation (e.g., using low-temperature NMR) reveals carbocation or iminium ion formation. Kinetic studies under varying pH and temperature identify rate-determining steps .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodology :
- In vitro assays : Screen for antimicrobial activity (MIC assays against S. aureus, E. coli) or enzyme inhibition (e.g., acetylcholinesterase for neurological applications). Use positive controls (e.g., ampicillin) and dose-response curves (IC calculations) .
- Structural analogs : Compare with derivatives (e.g., 2-ethyl-4,5-diphenyloxazole) to establish structure-activity relationships (SAR). Computational docking (AutoDock Vina) predicts binding affinities to target proteins .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS data for similar oxazoles (e.g., acute toxicity LD > 2000 mg/kg in rodents). Store under nitrogen at –20°C to prevent degradation .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields for oxazole derivatives?
- Methodology : Replicate procedures from independent studies (e.g., Badie et al., 2014 vs. Lê et al., 2019). Variables like solvent purity (HPLC-grade vs. technical-grade DMSO), stirring efficiency, or drying methods (vacuum oven vs. desiccator) significantly impact yields. Statistical analysis (ANOVA) identifies critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
